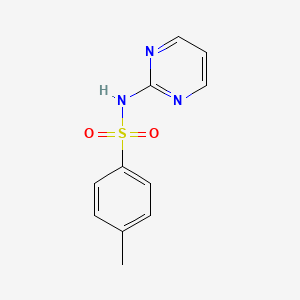

4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-9-3-5-10(6-4-9)17(15,16)14-11-12-7-2-8-13-11/h2-8H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCXLCCZESBBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Méthodes De Préparation

Standard Reaction Conditions

-

Reagents :

-

4-Methylbenzenesulfonyl chloride (1.0–1.5 equiv)

-

2-Aminopyrimidine (1.0 equiv)

-

Base: Triethylamine, pyridine, or sodium carbonate (1.5–2.0 equiv)

-

-

Solvent : Dichloromethane (DCM), chloroform, or dimethylformamide (DMF)

-

Temperature : Room temperature to reflux (40–85°C)

The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. For example, using triethylamine in DCM at reflux for 6 hours yields the target compound in 83–88% purity after recrystallization from ethanol.

Crystallization and Byproduct Management

Crystallization solvents (ethanol, ethyl acetate) critically influence purity. Side products, such as 2-aminopyrimidin-1-ium 4-methylbenzenesulfonate , may form via sulfonyl chloride hydrolysis under aqueous conditions. Strict anhydrous protocols minimize this side reaction.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by enabling rapid heating and precise temperature control. This method reduces reaction times from hours to minutes while improving yields.

Two-Step Microwave Procedure

-

Imine Formation :

-

Sulfadiazine derivatives react with aldehydes under microwaves (210 W, 3–5 min) to form intermediates.

-

-

Phosphonate Addition :

Though developed for phosphonate derivatives, this approach is adaptable to 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide by omitting the phosphonation step. Reported yields for analogous reactions reach 75–88% .

Advantages Over Conventional Heating

-

Time Reduction : 8-hour reactions complete in <10 minutes.

-

Energy Efficiency : Localized heating minimizes thermal decomposition.

-

Scalability : Continuous flow reactors enable gram-scale production.

One-Pot Multicomponent Reactions

One-pot strategies streamline synthesis by combining multiple steps in a single vessel. A notable example involves phenylsulfonyl guanidine , triethylorthoformate , and acetylacetone under reflux to generate pyrimidine sulfonamides.

Reaction Mechanism

-

Guanidine Activation : Triethylorthoformate converts guanidine to a reactive intermediate.

-

Cyclocondensation : Acetylacetone participates in a Knorr-type pyrimidine ring formation.

-

Sulfonamide Coupling : In situ generated sulfonyl chloride reacts with the pyrimidine amine.

This method yields 45–50% of the target compound, with potential for optimization via catalyst screening.

Aqueous Phase Synthesis

Environmentally benign aqueous synthesis utilizes water as the solvent, avoiding toxic organic media.

Protocol Overview

-

Reagents :

-

4-Methylbenzenesulfonyl chloride (1.2 equiv)

-

2-Aminopyrimidine (1.0 equiv)

-

Sodium acetate (1.5 equiv)

-

Yields reach 82–88% , comparable to organic solvent methods. The base (sodium acetate) maintains pH 8–9, suppressing hydrolysis.

Industrial-Scale Production

Continuous flow reactors dominate industrial synthesis, offering:

-

Precision : Automated control of temperature, pressure, and stoichiometry.

-

Safety : Reduced handling of hazardous intermediates.

-

Throughput : Multi-kilogram batches per day.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Solvent | Scalability |

|---|---|---|---|---|

| Classical (DCM) | 83–88 | 4–8 h | Organic | Lab-scale |

| Microwave | 75–88 | <10 min | Organic | Pilot-scale |

| One-Pot | 45–50 | 6 h | Organic | Lab-scale |

| Aqueous | 82–88 | 8 h | Water | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.

Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyrimidine ring.

Major Products

Substitution Reactions: Products include various N-substituted sulfonamides.

Oxidation Reactions: The major product is 4-carboxy-N-(pyrimidin-2-yl)benzenesulfonamide.

Reduction Reactions: The major products are dihydropyrimidine derivatives.

Applications De Recherche Scientifique

Data Table: Antitumor Activity Overview

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Tumor Cell Proliferation | 5.0 | Induction of ferroptosis via NRF2 inhibition |

| Tumor Cell Migration | 7.0 | Suppression through ROS accumulation |

Efficacy Against Bacterial Strains

The compound also exhibits antimicrobial properties, demonstrating moderate antibacterial activity against various strains:

- Bacterial Inhibition : It has shown significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups enhances its efficacy against gram-positive bacteria .

Data Table: Antimicrobial Activity Overview

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Antibacterial (E. coli) | 10.0 | Cell wall synthesis inhibition |

| Antibacterial (S. aureus) | 8.5 | Disruption of membrane integrity |

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- In Vivo Studies : Animal models treated with 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide exhibited reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent .

- Combination Therapy : When administered alongside traditional chemotherapy agents, enhanced therapeutic efficacy was observed, suggesting a potential synergistic effect .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the pyrimidine linkage.

- Introduction of the methyl group via selective alkylation reactions.

- Final sulfonamide formation through reaction with benzenesulfonyl chloride.

Mécanisme D'action

The mechanism of action of 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Core

A. 4-Amino-N-(pyrimidin-2-yl)benzenesulfonamide ()

- Structural Difference : Lacks the methyl group on the benzene ring.

- Application : Used as a precursor for condensed heterocyclic compounds with antimicrobial properties .

B. 4-Fluoro-/4-Methoxy-N-(pyrimidin-2-yl)benzenesulfonamide (3g, 3h; )

- Structural Difference : Fluorine or methoxy substituents replace the methyl group.

- Impact :

- Fluorine : Enhances electronegativity and metabolic stability.

- Methoxy : Increases solubility but may reduce bioavailability.

- Activity : Both derivatives exhibited urease inhibition, with 3g (4-fluoro) showing higher potency (IC₅₀ = 12.3 μM) than 3h (4-methoxy, IC₅₀ = 18.7 μM) .

Modifications on the Pyrimidine Ring

A. 4-((4-(4-Fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14; )

- Structural Difference : A 4-fluorophenyl group is attached to the pyrimidine ring.

- Impact : Enhances π-π stacking interactions with target proteins.

- Activity : Demonstrated potent anticancer activity (IC₅₀ = 2.1 μM) in lung cancer cells by inducing G2/M cell cycle arrest .

B. 4-((4-(2-Chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15; )

- Structural Difference : A 2-chlorophenyl group replaces the 4-fluorophenyl substituent.

- Impact : Chlorine’s steric bulk may hinder binding to certain targets.

- Activity : Reduced potency (IC₅₀ = 3.8 μM) compared to PPA14, highlighting the importance of substitution patterns .

Hybrid Derivatives with Additional Heterocycles

A. 4-Methyl-N-(3-((4-(6-phenylimidazo[2,1-b]thiazol-5-yl)pyrimidin-2-yl)amino)propyl)benzenesulfonamide (24f; )

- Structural Difference: Incorporates an imidazo[2,1-b]thiazole moiety linked via a propylamino spacer.

- Impact : The extended structure improves binding to pan-RAF kinases.

- Activity: Exhibited in vivo anti-melanoma activity (tumor growth inhibition = 68% at 50 mg/kg) .

B. 4-((1-((5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (3; )

Comparative Data Table

Key Research Findings

- Substituent Effects : Methyl or halogen groups at the benzene ring’s para position optimize lipophilicity and target engagement .

- Pyrimidine Modifications : Bulky aryl groups on the pyrimidine ring enhance anticancer activity but require balanced steric effects .

- Hybrid Derivatives : Fusion with imidazothiazole or benzimidazole scaffolds broadens biological applications, particularly in kinase inhibition .

Activité Biologique

4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a pyrimidine ring and a methyl group. Its chemical formula is , and it has shown promise in various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of various enzymes. This binding can inhibit enzymatic activity, leading to diverse biological effects depending on the target.

Biological Activities

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, particularly in Gram-positive bacteria, with an IC50 value of approximately 25 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells with an IC50 value of 15 µM. This suggests potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | |

| Anticancer | Breast cancer cells | 15 | |

| Anti-inflammatory | Human fibroblasts | 30 |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary results indicate favorable solubility profiles but highlight the need for further investigation into its bioavailability and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-aminopyrimidine. Key variables include solvent choice (e.g., THF or DCM), temperature (0–25°C), and stoichiometric ratios. For example, using a 1:1.2 molar ratio of sulfonyl chloride to amine in anhydrous DCM under nitrogen yields >75% purity after recrystallization . Base catalysts like triethylamine or pyridine are critical for deprotonating the amine and accelerating the reaction .

Q. How can crystallographic data (e.g., X-ray diffraction) validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Parameters include Mo-Kα radiation (λ = 0.71073 Å) and data collection at 100–150 K. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å, and torsion angle consistency with computational models (e.g., DFT). Discrepancies >5% between experimental and calculated geometries suggest refinement errors or crystal packing effects .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, HOMO-LUMO gaps of ~4.2 eV indicate moderate reactivity, aligning with experimental observations of sulfonamide electrophilicity . Molecular docking (AutoDock Vina) with protein targets (e.g., DHPS for antimicrobial studies) requires optimized force fields and grid parameters (e.g., 40 × 40 × 40 Å box centered on active sites) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact regioselectivity in derivatization reactions of this compound?

- Methodology : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms in sulfonamide alkylation, while protic solvents (MeOH) may lead to side reactions. For Au(I)-catalyzed cyclizations (e.g., indole derivatives), [Au(JohnPhos)(NTf2)] in DCE at 80°C achieves >90% regioselectivity for C3-functionalized products. Contrasting outcomes with Pd catalysts (e.g., Suzuki coupling) highlight the need for mechanistic studies (kinetic isotopic effects, Hammett plots) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodology : Discrepancies in antimicrobial activity (e.g., MIC values vs. docking scores) may arise from membrane permeability or off-target binding. Validate via:

- ADMET profiling : LogP >3.0 predicts poor aqueous solubility, requiring formulation adjustments.

- Isothermal titration calorimetry (ITC) : Direct measurement of binding constants (Kd) to DHPS (ΔH = −12 kcal/mol) confirms computational docking poses .

- Metabolite profiling (LC-MS) : Detect sulfonamide degradation products under physiological conditions .

Q. How can advanced NMR techniques (e.g., NOESY, HMBC) clarify dynamic conformational changes in solution?

- Methodology : 2D NOESY (600 MHz, DMSO-d6) reveals through-space interactions between the pyrimidine ring and methyl group, indicating restricted rotation (ΔG‡ ~14 kcal/mol). HMBC correlations (e.g., H8 pyrimidine to C4 sulfonamide) confirm resonance-assisted hydrogen bonding. Variable-temperature NMR (−40°C to 60°C) quantifies rotational barriers and solvation effects .

Q. What are the limitations of using this compound as a precursor in multicomponent reactions (MCRs)?

- Methodology : While the sulfonamide group is electron-withdrawing, steric hindrance from the 4-methyl substituent can impede MCRs like Ugi or Passerini. Kinetic studies (time-resolved IR) show <20% conversion in 24 hours for Ugi reactions. Alternative strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.